4-Piperidinyl propanoate hydrochloride
Overview
Description
Scientific Research Applications
Solid-state Characterization
Falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, which are structurally related to 4-piperidinyl propanoate hydrochloride, have been characterized for their solid-state properties. This includes thermal analysis, vibrational spectroscopic methods, and solid-state NMR, providing insights into their structural and molecular-level mobility (Schmidt, 2005).
Cognitive Effects
Studies on selective 5-HT4 agonists structurally related to 4-piperidinyl propanoate hydrochloride demonstrate their impact on learning and memory. For example, RS 67333 and RS 67506, potent 5-HT4 receptor agonists, show differential effects in rat models, suggesting a role in cognitive processes (Marchetti et al., 2000), (Fontana et al., 1997).
Cytotoxic and Anticancer Properties
A novel class of cytotoxic and anticancer agents, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, exhibit significant cytotoxicity towards various cancer cell lines. These compounds are structurally similar to 4-piperidinyl propanoate hydrochloride and highlight the potential in cancer treatment (Dimmock et al., 1998).
Neuroleptic Activity
Compounds with a neuroleptic pharmacophore structurally similar to 4-piperidinyl propanoate hydrochloride, such as certain phenyl-4-piperidinylmethanones, have shown potent neuroleptic activity in animal models. This suggests potential applications in treating psychiatric disorders (Boswell et al., 1978).
Synthesis and Bioactivity
Mannich bases with a piperidine moiety, structurally related to 4-piperidinyl propanoate hydrochloride, have been synthesized and evaluated for their cytotoxicity and enzyme inhibitory activities. These compounds provide insights into potential pharmacological applications (Unluer et al., 2016).
Crystal and Molecular Structure
4-Piperidinecarboxylic acid hydrochloride, closely related to 4-piperidinyl propanoate hydrochloride, has been characterized for its crystal and molecular structure using techniques like X-ray diffraction. This provides a deeper understanding of the structural properties of similar compounds (Szafran et al., 2007).
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Piperidinyl propanoate hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-4-yl propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFVNBWPAVZWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl propanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.